molecular formula C12H12N4O3S B14425061 (Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium

(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium

Katalognummer: B14425061
Molekulargewicht: 292.32 g/mol
InChI-Schlüssel: HTKJAYICYIMPCA-NXVVXOECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both oxido and sulfamoyl groups, making it a versatile candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves the reaction of 4-sulfonamidophenylhydrazine with an appropriate oxidizing agent. The process begins with the preparation of 4-sulfonamidophenylhydrazine from 4-chlorobenzenesulfonamide through a series of reactions including diazotization, reduction, and hydrolysis . The final step involves the oxidation of the hydrazine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: It can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, where electrophilic substitution can occur.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenyl compounds, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium involves its interaction with specific molecular targets, such as enzymes. The compound is known to inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition can lead to various physiological effects, including reduced inflammation and slowed tumor growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (oxido and sulfamoyl), which provide it with a versatile reactivity profile. This makes it a valuable compound for various chemical and biological applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C12H12N4O3S

Molekulargewicht

292.32 g/mol

IUPAC-Name

(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium

InChI

InChI=1S/C12H12N4O3S/c13-20(18,19)12-8-6-10(7-9-12)14-15-16(17)11-4-2-1-3-5-11/h1-9,14H,(H2,13,18,19)/b16-15-

InChI-Schlüssel

HTKJAYICYIMPCA-NXVVXOECSA-N

Isomerische SMILES

C1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)S(=O)(=O)N)/[O-]

Kanonische SMILES

C1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)S(=O)(=O)N)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.